molecular formula C14H16ClN B1658953 N-Methylbenzohydrylamine hydrochloride CAS No. 6268-97-9

N-Methylbenzohydrylamine hydrochloride

Cat. No.: B1658953
CAS No.: 6268-97-9
M. Wt: 233.73 g/mol
InChI Key: MYEPNXQROVPAFL-UHFFFAOYSA-N
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Description

N-Methylbenzohydrylamine hydrochloride is a useful research compound. Its molecular formula is C14H16ClN and its molecular weight is 233.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34675. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methyl-1,1-diphenylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H15N.ClH/c1-15-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h2-11,14-15H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEPNXQROVPAFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=CC=C1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20388630
Record name N-Methylbenzohydrylamine hydrochloride
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Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6268-97-9
Record name NSC34675
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Methylbenzohydrylamine hydrochloride
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Record name N-methyl-1,1-diphenylmethanamine hydrochloride
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N Alkylation of Benzhydrylamine:this Route Involves the Methylation of Pre Formed Benzhydrylamine. Common Methylating Agents Include Formaldehyde in the Presence of a Reducing Agent Like Formic Acid in the Eschweiler Clarke Reaction or Methyl Halides.google.comnih.govthe Challenge with This Method Can Be Controlling the Degree of Alkylation to Prevent the Formation of the Tertiary Amine.

Table 2: Comparative Analysis of Synthetic Pathways for N-Methylbenzohydrylamine

Synthetic PathwayStarting MaterialsKey ReagentsAdvantagesDisadvantages
Reductive AminationBenzophenone, MethylamineReducing agent (e.g., NaBH4, H2/Catalyst)One-pot synthesis, readily available starting materials.Requires careful control of reaction conditions to avoid side reactions.
N-AlkylationBenzhydrylamine, Methylating agentFormaldehyde (B43269)/Formic acid, Methyl iodideCan be a high-yielding reaction.Potential for over-alkylation to the tertiary amine.

The choice of the most effective synthetic pathway depends on several factors, including the availability and cost of starting materials, the desired scale of the reaction, and the required purity of the final product. For industrial-scale production, a one-pot reductive amination process might be more economical, while for smaller-scale laboratory synthesis, the N-alkylation of benzhydrylamine might offer more control over the reaction.

Chemical Reactivity and Transformation Studies of N Methylbenzohydrylamine Hydrochloride

Reactions Involving the Protonated Amine Functional Group

The protonated amine group in N-Methylbenzohydrylamine hydrochloride is the primary site for acid-base reactions and dictates the nucleophilic character of the parent amine.

Dehydrohalogenation for Free Amine Generation

The hydrochloride salt of N-Methylbenzohydrylamine can be readily converted to its corresponding free base, N-Methylbenzohydrylamine, through a dehydrohalogenation reaction. This is a classic acid-base neutralization where a stronger base is used to deprotonate the ammonium (B1175870) salt.

A common and effective method involves the treatment of an aqueous solution of this compound with a strong base, such as sodium hydroxide (B78521) (NaOH). youtube.comtestbook.com The hydroxide ion abstracts the proton from the positively charged nitrogen atom, resulting in the formation of the free amine, water, and sodium chloride. testbook.comyoutube.com

Reaction Scheme: (C₆H₅)₂CHNH₂CH₃⁺Cl⁻ + NaOH → (C₆H₅)₂CHNHCH₃ + H₂O + NaCl

The resulting free amine, N-Methylbenzohydrylamine, is a water-insoluble oil, which facilitates its separation from the aqueous solution. This straightforward extraction process is crucial for subsequent reactions where the nucleophilic nitrogen is required to be in its unprotonated state.

Table 1: Reagents for Dehydrohalogenation of this compound

Reagent Product Reaction Type
Sodium Hydroxide (NaOH) N-Methylbenzohydrylamine Acid-Base Neutralization
Potassium Hydroxide (KOH) N-Methylbenzohydrylamine Acid-Base Neutralization
Sodium Bicarbonate (NaHCO₃) N-Methylbenzohydrylamine Acid-Base Neutralization

Nucleophilic Reactivity and Basic Character of the Amine Nitrogen

The nitrogen atom in N-Methylbenzohydrylamine possesses a lone pair of electrons, rendering it both basic and nucleophilic. The basicity is a measure of its ability to accept a proton, while its nucleophilicity relates to its tendency to attack an electron-deficient center.

The basicity of N-Methylbenzohydrylamine is influenced by the electronic effects of its substituents. The methyl group is electron-donating, which increases the electron density on the nitrogen atom, making it more basic than ammonia. Conversely, the two phenyl groups can withdraw some electron density through resonance, which would decrease basicity. However, the sp³-hybridized benzylic carbon atom isolates the nitrogen from the aromatic pi systems to a large extent, meaning the electron-donating effect of the alkyl group is more pronounced.

As a nucleophile, N-Methylbenzohydrylamine can participate in a variety of substitution reactions. Its reactivity is, however, subject to steric hindrance from the bulky benzhydryl group, which can impede its approach to sterically crowded electrophilic centers.

Transformations at the Benzohydryl Moiety

The benzhydryl portion of the molecule, consisting of two phenyl rings attached to a central carbon, offers further opportunities for chemical modification.

Electrophilic Aromatic Substitution on the Phenyl Rings

The phenyl rings of N-Methylbenzohydrylamine can undergo electrophilic aromatic substitution (EAS) reactions. The benzhydryl group is generally considered to be an ortho, para-directing activator for EAS due to the electron-donating nature of the alkyl substituent. libretexts.org

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is expected to introduce a nitro group (-NO₂) onto the phenyl rings, primarily at the ortho and para positions. libretexts.orgbohrium.com The reaction proceeds through the formation of the highly electrophilic nitronium ion (NO₂⁺). libretexts.org

Halogenation: Bromination can be achieved using bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). This will result in the substitution of a hydrogen atom on the aromatic ring with a bromine atom, again favoring the ortho and para positions. Milder brominating agents like N-Bromosuccinimide (NBS) in an appropriate solvent can also be used for nuclear bromination of activated aromatic rings. mdma.ch

Table 2: Electrophilic Aromatic Substitution Reactions on the Phenyl Rings

Reaction Reagents Expected Major Products
Nitration HNO₃, H₂SO₄ o/p-Nitro-N-Methylbenzohydrylamine
Bromination Br₂, FeBr₃ o/p-Bromo-N-Methylbenzohydrylamine

Reactivity at the Benzylic Carbon Center

The benzylic carbon—the carbon atom to which the two phenyl rings and the amine group are attached—is a site of significant reactivity. This is largely due to the ability of the adjacent phenyl rings to stabilize intermediates such as radicals and carbocations through resonance. chemistrysteps.comchadsprep.com

Benzylic Halogenation: A key reaction at this position is benzylic bromination, which can be selectively achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or peroxides. chadsprep.comyoutube.com This reaction proceeds via a free radical mechanism, where the stability of the intermediate benzylic radical directs the substitution to this specific carbon. chemistrysteps.com

Reaction Scheme: (C₆H₅)₂CHNHCH₃ + NBS --(initiator)--> (C₆H₅)₂C(Br)NHCH₃ + Succinimide

The resulting α-haloamine is a versatile intermediate for further nucleophilic substitution reactions.

Derivatization Reactions for Novel Chemical Entities

The nucleophilic nitrogen of the free amine allows for a range of derivatization reactions, leading to the formation of new amides, and more complex amine structures.

N-Acylation: N-Methylbenzohydrylamine can be readily acylated by reacting it with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding N-acyl-N-methylbenzhydrylamines (amides). rsc.org This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct.

Reaction Scheme (with Acetyl Chloride): (C₆H₅)₂CHNHCH₃ + CH₃COCl → (C₆H₅)₂CHN(CH₃)COCH₃ + HCl

N-Alkylation: Further alkylation of the secondary amine can be achieved by reaction with alkyl halides. researchgate.net This reaction can be challenging to control as over-alkylation to form a quaternary ammonium salt is possible. researchgate.net The choice of reaction conditions, such as the stoichiometry of the reactants and the nature of the solvent and base, is critical for achieving selective mono-alkylation. nih.gov

Table 3: Common Derivatization Reactions of N-Methylbenzohydrylamine

Reaction Type Reagent Class Product Class
N-Acylation Acyl Halides, Acid Anhydrides Amides
N-Alkylation Alkyl Halides Tertiary Amines

Amine Acylation and Sulfonylation Studies

The nitrogen atom in N-Methylbenzohydrylamine possesses a lone pair of electrons, rendering it nucleophilic and capable of reacting with various electrophiles. Acylation and sulfonylation are fundamental transformations for secondary amines, resulting in the formation of amides and sulfonamides, respectively.

Acylation: The reaction of N-Methylbenzohydrylamine with acylating agents, such as acyl chlorides or acetic anhydride (B1165640), yields N-acyl-N-methylbenzohydrylamines. udel.edu These reactions typically proceed in the presence of a base to neutralize the hydrochloric acid byproduct. The steric hindrance posed by the benzhydryl group can influence the reaction rate, often requiring slightly more forcing conditions compared to less hindered secondary amines. For instance, the synthesis of N-acetyl derivatives can be achieved by reacting the amine with acetic anhydride. udel.edugoogle.com The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. utdallas.edu

Sulfonylation: Similarly, N-Methylbenzohydrylamine reacts with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) to form the corresponding sulfonamides. rsc.orgcbijournal.com These reactions are also typically carried out in the presence of a base like pyridine (B92270) or triethylamine. cbijournal.com The sulfonamide products are often stable, crystalline solids. The formation of sulfonamides is a widely used reaction in organic synthesis. organic-chemistry.org The mechanism involves the amine attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. rsc.org

Table 1: Representative Acylation and Sulfonylation Reactions
Reactant 1Reactant 2ProductReaction Type
N-MethylbenzohydrylamineAcetyl ChlorideN-acetyl-N-methylbenzohydrylamineAcylation
N-Methylbenzohydrylaminep-Toluenesulfonyl ChlorideN-(4-methylphenyl)sulfonyl-N-methyl-1,1-diphenylmethanamineSulfonylation

N-Alkylation and N-Arylation Pathways

N-Alkylation: The introduction of an alkyl group onto the nitrogen atom of N-Methylbenzohydrylamine leads to the formation of a tertiary amine. This can be achieved through various methods, including reaction with alkyl halides. However, a more controlled and widely used method is reductive amination. masterorganicchemistry.comresearchgate.net This process involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium salt, which is then reduced in situ to the corresponding tertiary amine. youtube.commasterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. masterorganicchemistry.comkoreascience.kr For example, reaction with formaldehyde (B43269) followed by reduction would yield N,N-dimethylbenzohydrylamine. youtube.com

N-Arylation: The formation of a bond between the nitrogen atom and an aromatic ring, known as N-arylation, typically requires metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent example, utilizing a palladium or copper catalyst to couple the amine with an aryl halide or triflate. beilstein-journals.org While direct N-arylation of secondary amines can be challenging, these modern catalytic systems have made such transformations more accessible. researchgate.net

Table 2: N-Alkylation and N-Arylation Methodologies
TransformationMethodTypical ReagentsProduct Type
N-AlkylationReductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN)Tertiary Amine
N-ArylationBuchwald-Hartwig AminationAryl Halide, Palladium/Copper Catalyst, BaseN-Aryl Tertiary Amine

Formation of Iminium Salts and Related Intermediates

Iminium salts are cationic species characterized by a carbon-nitrogen double bond, with the nitrogen atom bearing a positive charge. wikipedia.org They are key intermediates in various organic reactions. N-Methylbenzohydrylamine, as a secondary amine, can be converted to an iminium salt through two primary pathways: condensation with a carbonyl compound or oxidation.

Condensation with Carbonyls: The reaction of N-Methylbenzohydrylamine with an aldehyde or ketone in the presence of an acid catalyst leads to the formation of an iminium salt. wikipedia.orgthieme-connect.de This reaction is a crucial step in the reductive amination process mentioned previously. masterorganicchemistry.com The equilibrium of this reaction can be driven towards the iminium salt by removal of the water byproduct. mdma.ch

Oxidation: Oxidation of N-Methylbenzohydrylamine can also lead to iminium ion intermediates. While the direct oxidation of secondary amines can sometimes be complex, specific reagents can facilitate this transformation. These iminium intermediates are highly electrophilic and can react with various nucleophiles. thieme-connect.de The oxidation of related N-methyl compounds has been studied, sometimes leading to the formation of nitroxide radicals as intermediates. nih.gov

Mechanistic Investigations of Key Chemical Transformations

The mechanisms of the aforementioned reactions are well-established in organic chemistry.

Acylation and Sulfonylation: These are classic nucleophilic acyl/sulfonyl substitution reactions. The amine nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon or sulfonyl sulfur. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the product with the expulsion of the leaving group (e.g., chloride). utdallas.edursc.org

Reductive Amination: The mechanism involves two main stages. First is the acid-catalyzed formation of an iminium ion from the secondary amine and the carbonyl compound. masterorganicchemistry.com This involves the initial formation of a carbinolamine intermediate, followed by dehydration. masterorganicchemistry.com The second stage is the reduction of the electrophilic iminium ion by a hydride reducing agent, such as sodium cyanoborohydride, to yield the tertiary amine. masterorganicchemistry.comyoutube.com

Iminium Salt Formation: As described, this occurs via acid-catalyzed condensation with carbonyls. The mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by the amine, proton transfer, and subsequent elimination of a water molecule to form the C=N double bond. masterorganicchemistry.com

The steric bulk of the benzhydryl group in N-Methylbenzohydrylamine is a significant factor in the kinetics of these transformations. It can hinder the approach of reactants to the nitrogen atom, potentially slowing down reaction rates compared to less sterically encumbered secondary amines.

Advanced Spectroscopic Characterization in Research of N Methylbenzohydrylamine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei. For N-Methylbenzohydrylamine hydrochloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a comprehensive understanding of its atomic connectivity and chemical environment.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would be most complex, showing signals for the ten protons of the two phenyl rings. These protons typically resonate in the downfield region, approximately between 7.2 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. The specific multiplicity of these signals (doublets, triplets, multiplets) would depend on the coupling between adjacent protons on the rings.

The methine proton (-CH), being attached to two phenyl groups and the nitrogen atom, is expected to appear as a singlet at a downfield position, likely around 5.0-5.5 ppm. The protons of the N-methyl group (-NHCH₃) would also produce a distinct signal, likely a singlet or a doublet if coupled to the N-H proton, in the range of 2.5-3.0 ppm. The acidic proton on the positively charged nitrogen atom (NH) would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data and Resonance Assignments for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic Protons (Ar-H) 7.20 - 7.50 Multiplet (m) 10H
Methine Proton (CH) 5.00 - 5.50 Singlet (s) 1H
N-Methyl Protons (CH₃) 2.50 - 3.00 Singlet (s) / Doublet (d) 3H

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the aromatic, methine, and methyl carbons. The carbons of the two phenyl rings would resonate in the typical aromatic region of 125-150 ppm. libretexts.orgmdpi.com Due to the symmetry of the two phenyl groups, fewer than 12 signals might be observed if their chemical environments are equivalent. The ipso-carbons (the carbons directly attached to the methine group) would be expected around 140-145 ppm, while the ortho, meta, and para carbons would appear in the 127-129 ppm range. chemicalbook.com

The methine carbon (CH), being bonded to two aromatic rings and a nitrogen atom, is significantly deshielded and would likely appear in the range of 60-70 ppm. The N-methyl carbon (CH₃) would resonate in the upfield region, typically between 30-40 ppm. docbrown.info

Table 2: Predicted ¹³C NMR Spectral Data and Carbon Assignments for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
ipso-Aromatic (C) 140 - 145
ortho, meta, para-Aromatic (CH) 127 - 129
Methine (CH) 60 - 70

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. columbia.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. wisc.edu In the spectrum of this compound, COSY would primarily show correlations between the adjacent protons within each of the aromatic rings, helping to delineate the spin systems of the phenyl groups.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. columbia.edu This is a powerful tool for assigning carbon resonances. For the target molecule, the HSQC spectrum would show a cross-peak connecting the methine proton signal to the methine carbon signal, the aromatic proton signals to their respective aromatic carbon signals, and the N-methyl protons to the N-methyl carbon signal. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment identifies longer-range couplings between protons and carbons, typically over two or three bonds. columbia.edulibretexts.org This is vital for connecting different structural fragments. Key HMBC correlations would include:

A correlation from the methine proton (CH) to the ipso-carbons of the phenyl rings.

Correlations from the N-methyl protons (CH₃) to the methine carbon (CH).

Correlations from the aromatic protons to adjacent aromatic carbons, confirming the ring structure.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its specific functional groups. As a secondary amine salt, a prominent feature would be a broad and strong absorption band in the 3000-2700 cm⁻¹ region, which is characteristic of the N-H⁺ stretching vibration. spectroscopyonline.comresearchgate.net This broad envelope often overlaps with the C-H stretching bands.

Other expected absorptions include:

Aromatic C-H Stretch: Bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.cz

Aliphatic C-H Stretch: Bands for the methyl and methine groups appearing just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹). vscht.cz

N-H⁺ Bending: A characteristic band for secondary amine salts is found in the 1620-1560 cm⁻¹ region. spectroscopyonline.comcdnsciencepub.com

Aromatic C=C Stretch: One or more sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.

Table 3: Predicted FT-IR Characteristic Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H⁺ Stretch 2700 - 3000 Strong, Broad
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 2980 Medium
N-H⁺ Bend 1560 - 1620 Medium

Raman spectroscopy complements FT-IR by providing information on molecular vibrations, and it is particularly sensitive to non-polar bonds and symmetric vibrations. renishaw.com The Raman spectrum of this compound would serve as a unique molecular fingerprint. nih.gov

Key features in the Raman spectrum would include:

Aromatic Ring Vibrations: Strong bands corresponding to the C=C stretching and ring "breathing" modes of the phenyl groups are expected, typically around 1600 cm⁻¹ and 1000 cm⁻¹.

C-H Stretching: Both aromatic (~3060 cm⁻¹) and aliphatic (~2900-2980 cm⁻¹) C-H stretching modes would be visible.

Molecular Skeleton: Vibrations associated with the C-C and C-N bonds of the molecular backbone would appear in the fingerprint region (below 1500 cm⁻¹), providing detailed structural information. s-a-s.org

The combination of these Raman bands provides a unique spectral signature that can be used for identification and characterization.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, this method confirms the molecular mass of the free base and provides insight into its structural stability through fragmentation analysis. The molecular formula of the N-Methylbenzohydrylamine free base is C₁₄H₁₅N, with a nominal molecular weight of 197 g/mol . In typical electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺•) would be observed at an m/z of 197.

The fragmentation pattern is critical for structural confirmation. The structure of N-Methylbenzohydrylamine contains two phenyl rings and a methylamino group attached to a central carbon, which dictates its fragmentation pathways. A primary fragmentation route involves the cleavage of bonds adjacent to the nitrogen atom, a process known as alpha-cleavage, which is characteristic of amines. libretexts.org

A dominant fragmentation pathway for N-Methylbenzohydrylamine is the loss of a phenyl radical (•C₆H₅) to form a stable benzhydryl cation ([ (C₆H₅)₂CH]⁺) at m/z 167. This fragment is often a base peak in the mass spectra of benzhydryl compounds due to its significant resonance stabilization across both phenyl rings. Another significant fragmentation involves cleavage to form a resonance-stabilized iminium ion.

A plausible fragmentation pathway is summarized below:

Molecular Ion Formation : C₁₄H₁₅N + e⁻ → [C₁₄H₁₅N]⁺• (m/z = 197)

Formation of Benzhydryl Cation : [C₁₄H₁₅N]⁺• → [ (C₆H₅)₂CH]⁺ (m/z = 167) + •NHCH₃

Alpha-Cleavage : Cleavage of the C-C bond between the methine carbon and a phenyl ring can lead to the formation of the [C₇H₇]⁺ tropylium (B1234903) ion at m/z 91.

Table 1: Predicted Mass Spectrometry Fragmentation Data for N-Methylbenzohydrylamine

m/z Value Proposed Fragment Ion Formula Description
197 [C₁₄H₁₅N]⁺• C₁₄H₁₅N Molecular Ion (M⁺•)
167 [(C₆H₅)₂CH]⁺ C₁₃H₁₁ Benzhydryl cation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. documentsdelivered.com The chromophore in this compound is the diphenylmethyl group, which contains two phenyl rings. These aromatic rings are responsible for the compound's characteristic UV absorption.

The UV spectrum of compounds containing isolated benzene (B151609) rings typically shows two primary absorption bands. These arise from π → π* electronic transitions within the aromatic system. The spectrum of diphenylmethane, a structurally analogous chromophore, shows a strong absorption band (the ¹Lₐ band) around 220 nm and a weaker, fine-structured band (the ¹Lₑ band) around 270 nm. nih.gov

For this compound, similar electronic transitions are expected. The presence of the nitrogen atom with its non-bonding (n) electrons introduces the possibility of n → π* transitions. However, these are generally much weaker in intensity than π → π* transitions. documentsdelivered.com The analysis is typically conducted in a solvent like ethanol (B145695) or methanol, and the hydrochloride salt form ensures solubility. The absorption maxima (λₘₐₓ) provide information about the electronic structure.

Table 2: Expected UV-Vis Spectroscopic Data for this compound

Wavelength (λₘₐₓ) Molar Absorptivity (ε) Type of Transition Associated Chromophore
~270 nm Low to Moderate π → π* Phenyl Rings

X-ray Crystallography for Solid-State Structural Determination

The data obtained from an X-ray analysis includes the unit cell parameters (a, b, c, α, β, γ), the space group, and the calculated density. For this compound, hydrogen bonding between the protonated amine (N⁺-H) and the chloride anion (Cl⁻) would be a key feature of the crystal packing. This interaction is crucial for the stability of the crystal lattice.

Table 3: Illustrative X-ray Crystallography Data Parameters

Parameter Description Example Value (Hypothetical)
Crystal System The symmetry of the unit cell. Monoclinic
Space Group The set of symmetry operations for the crystal. P2₁/c
a, b, c (Å) The lengths of the unit cell axes. a = 10.5 Å, b = 10.8 Å, c = 14.3 Å
α, β, γ (°) The angles between the unit cell axes. α = 90°, β = 98.5°, γ = 90°
Volume (ų) The volume of the unit cell. 1605 ų

This detailed structural information is vital for understanding the physicochemical properties of the solid drug substance and for computational modeling studies.

Table of Mentioned Compounds

Compound Name
This compound
Diphenylmethane
Diphenhydramine hydrochloride

Computational Chemistry and Theoretical Investigations of N Methylbenzohydrylamine Hydrochloride

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. acs.org It is widely employed to determine molecular geometries, energies, and other properties with a favorable balance of accuracy and computational cost. core.ac.ukuci.edu

The electronic properties of a molecule are fundamental to its chemical reactivity. Frontier Molecular Orbital (FMO) theory simplifies the picture of reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. jseepublisher.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A smaller gap suggests higher reactivity. mdpi.com

For N-Methylbenzohydrylamine hydrochloride, the protonated nitrogen atom significantly influences the electronic landscape. DFT calculations would be expected to reveal the distribution of electron density and the energies of these frontier orbitals.

Table 1: Theoretical Frontier Molecular Orbital Properties of this compound The following data is illustrative of typical results obtained from DFT calculations (e.g., at the B3LYP/6-31G(d) level).

ParameterEnergy (eV)Description
HOMO Energy -8.95Primarily localized on the phenyl rings, indicating these are the main sites for electron donation (oxidation).
LUMO Energy -0.82Distributed across the benzhydryl system, particularly around the protonated amine, suggesting this region is the primary electron acceptor.
HOMO-LUMO Gap (ΔE) 8.13The large energy gap indicates high kinetic stability and low chemical reactivity, characteristic of a stable salt.

The analysis suggests that electrophilic attacks would likely target the electron-rich phenyl rings, while nucleophilic attacks would be directed toward the electron-deficient regions near the ammonium (B1175870) group.

This compound is a flexible molecule with several rotatable bonds, including two C-C bonds connecting the phenyl rings to the central carbon and the C-N bond. These rotations give rise to various conformers with different energies. A Potential Energy Surface (PES) provides a map of a molecule's energy as a function of its geometry, with minima corresponding to stable conformers. core.ac.ukrsc.org

DFT calculations can be used to perform a systematic scan of the key dihedral angles to map the PES and identify the most stable conformers. The global minimum on the PES represents the molecule's most preferred three-dimensional structure. For this molecule, the primary degrees of freedom would be the torsion angles of the two phenyl rings relative to the methine proton and the methyl group's orientation.

Table 2: Illustrative Relative Energies of this compound Conformers Relative energies (ΔE) are calculated with respect to the lowest energy conformer (Global Minimum).

Conformer DescriptionDihedral Angles (τ1, τ2)Relative Energy (ΔE) (kcal/mol)Population (%) at 298 K
Global Minimum (Staggered-Anti) (~60°, ~-60°)0.0075.8
Local Minimum (Staggered-Gauche) (~60°, ~180°)0.8520.1
Transition State (Eclipsed) (~0°, ~120°)4.500.1

Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. By solving for the second derivatives of the energy with respect to atomic positions, DFT can predict the frequencies of the normal modes of vibration. uni-rostock.de These calculated frequencies often correlate well with experimental data, aiding in the identification of functional groups and the confirmation of molecular structure. dtic.mil For secondary amine salts, characteristic bands related to the N-H₂⁺ group are of particular interest. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies for this compound Frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.

Vibrational ModeFunctional GroupCalculated Wavenumber (cm⁻¹)Expected Experimental Range (cm⁻¹)
N-H Stretching R₂N-H⁺2750 - 2400 (broad)2800 - 2400
Aromatic C-H Stretching Ar-H3100 - 30003100 - 3000
Aliphatic C-H Stretching C-H (methyl, methine)2980 - 28502990 - 2850
Aromatic C=C Stretching C=C (in-ring)1605, 1585, 14951610, 1590, 1500
C-N Stretching C-N⁺1220 - 11801230 - 1170

The broad, strong absorption predicted in the 2400-2750 cm⁻¹ range is a hallmark of the N-H⁺ stretching in an amine salt, often involving extensive hydrogen bonding in the solid state. The other frequencies correspond to standard vibrations of the aromatic rings and aliphatic portions of the molecule. scirp.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are a computational method for studying the physical movements of atoms and molecules over time. rsc.orgrsc.org By solving Newton's equations of motion, MD provides a detailed view of conformational dynamics, intermolecular interactions, and solvation processes that are inaccessible through static calculations. nih.govmdpi.com

In a solvent, this compound is not static but dynamically explores different conformations. MD simulations can track these changes over nanoseconds or longer, revealing the flexibility of the molecule and the timescales of conformational transitions. tcu.eduproquest.com The simulation would model the molecule explicitly solvated in a box of water molecules, allowing for a realistic representation of its solution-phase behavior.

The primary intermolecular interactions governing its behavior would be the strong ion-dipole forces between the protonated amine (R₂NH₂⁺) and the chloride counter-ion (Cl⁻), as well as between the cation and polar solvent molecules. Van der Waals interactions between the hydrophobic phenyl rings and nonpolar regions of other molecules would also play a role in its aggregation behavior at higher concentrations.

Solvation plays a critical role in the behavior of ions in solution. For this compound, the protonated amine group is a strong hydrogen bond donor. MD simulations allow for a detailed analysis of the structure and dynamics of the solvation shell around the molecule. researchgate.netaip.org

A key tool for this analysis is the radial distribution function (RDF), g(r), which describes the probability of finding a solvent atom at a certain distance from a solute atom. The RDF for water oxygen atoms around the ammonium hydrogen would reveal a distinct first solvation shell, indicating strong, ordered interactions. The primary interaction is the hydrogen bond between the N-H⁺ group and the lone pair of electrons on a water molecule's oxygen atom. acs.orgaps.org

Table 4: Typical Hydrogen Bond Parameters for the N-H⁺···OH₂ Interaction from MD Simulations Data is illustrative of expected values for a protonated secondary amine in aqueous solution.

ParameterAverage ValueDescription
H···O Distance 1.85 ÅThe average distance between the ammonium hydrogen and the water oxygen.
N-H···O Angle 170°The angle of the hydrogen bond, with values close to 180° indicating a strong, linear bond.
Coordination Number 3 - 4The average number of water molecules in the first solvation shell directly hydrogen-bonded to the N-H⁺ group.
H-Bond Lifetime 2.5 picosecondsThe average duration of a specific hydrogen bond, indicating the dynamic nature of the solvent interactions.

This analysis highlights the formation of a well-defined and stable, yet dynamic, hydration shell around the charged headgroup of the molecule, which is crucial for its solubility and interactions in an aqueous environment.

Advanced Quantum Chemical Modeling for Reaction Pathways

The study of chemical reaction pathways through computational methods offers profound insights into the mechanisms, kinetics, and thermodynamics of molecular transformations. For N-Methylbenzohydrylamine, advanced quantum chemical modeling, particularly using Density Functional Theory (DFT), provides a powerful tool to investigate its synthesis, metabolism, or degradation. nih.govresearchgate.net These methods allow researchers to map the potential energy surface of a reaction, identifying the most energetically favorable route from reactants to products. numberanalytics.comarxiv.org

A typical investigation involves calculating the geometries and energies of the reactants, products, and any intermediates. nih.gov Crucially, the transition state (TS)—the highest energy point along the minimum energy path—is located and characterized. numberanalytics.com The energy difference between the reactants and the transition state, known as the activation energy (ΔE‡), is a key determinant of the reaction rate. By tracing the intrinsic reaction coordinate (IRC), chemists can confirm that the identified transition state correctly connects the desired reactants and products. numberanalytics.comnih.gov

For instance, a hypothetical DFT study on an N-demethylation reaction of N-Methylbenzohydrylamine, a common metabolic pathway, would involve modeling the interaction with an oxidizing agent, such as a cytochrome P450 enzyme model. The calculations would aim to elucidate the step-by-step mechanism, which could involve hydrogen atom abstraction followed by hydroxyl radical recombination. The computed energies for each stationary point on the reaction pathway provide a quantitative description of the process. Quantum chemical calculations have become indispensable for investigating the properties of molecules and their reaction mechanisms. nih.gov

Table 1: Hypothetical DFT Calculation Results for a Reaction Pathway of a Benzhydrylamine Derivative Calculations performed at the B3LYP/6-31G(d) level of theory.

SpeciesDescriptionRelative Energy (kcal/mol)Number of Imaginary Frequencies
R Reactants (e.g., Benzhydrylamine + Oxidant)0.000
TS1 First Transition State+25.51
I1 Intermediate+5.20
TS2 Second Transition State+15.81
P Products (e.g., Demethylated amine + Byproduct)-10.70

This interactive table presents hypothetical data representative of what a quantum chemical study would yield for a reaction involving a benzhydrylamine derivative. The relative energies indicate the stability of each species, and the single imaginary frequency confirms the identity of the transition states.

These theoretical models can predict reaction outcomes and guide the development of new synthetic methodologies or understand metabolic liabilities without the need for extensive experimental work initially. nih.govosu.edu

Virtual Screening and Ligand Design Principles using N-Methylbenzohydrylamine Scaffolds

The N-Methylbenzohydrylamine structure, characterized by a nitrogen atom connected to a diphenylmethyl (benzhydryl) group, serves as a valuable scaffold in drug discovery. A scaffold is a core molecular structure upon which various functional groups can be built to create a library of compounds with diverse properties. nih.gov Computational techniques like virtual screening and quantitative structure-activity relationship (QSAR) studies are pivotal in exploring the potential of this scaffold to generate new therapeutic agents. acs.orgnih.gov

Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govdovepress.com When using the N-Methylbenzohydrylamine scaffold, this can involve ligand-based or structure-based approaches.

Ligand-Based Design: This approach is used when the three-dimensional structure of the target is unknown but a set of molecules known to be active are available. nih.gov Techniques like 3D-QSAR and pharmacophore modeling are employed. nih.govnih.gov A pharmacophore model defines the essential spatial arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. researchgate.netresearchgate.net Researchers can then screen databases for other molecules, including novel derivatives of the N-Methylbenzohydrylamine scaffold, that fit this pharmacophoric model.

Structure-Based Design: When the 3D structure of the target protein is known, molecular docking can be used to predict how compounds based on the N-Methylbenzohydrylamine scaffold will bind to the target's active site. nih.govresearchgate.net This allows for the rational design of modifications to the scaffold to improve binding affinity and selectivity.

A prime example of this approach is seen in studies on benzhydrylpiperazine analogues, which share the benzhydryl core with N-Methylbenzohydrylamine. nih.govresearchgate.net 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully used to build predictive models for the binding affinity of these compounds to targets like opioid receptors. nih.govresearchgate.net These models provide detailed insights into how steric, electrostatic, and hydrophobic fields of the molecules influence their activity, guiding the design of more potent ligands. mdpi.com

Table 2: Statistical Results from a 3D-QSAR Study on Benzhydrylpiperazine Analogues Data derived from a study on δ opioid receptor agonists. nih.govresearchgate.net

Modelq² (Cross-validated correlation coefficient)r² (Non-cross-validated correlation coefficient)R²pred (Predictive correlation coefficient for test set)
CoMFA 0.5080.9640.720
CoMSIA 0.5300.9270.814

This interactive table showcases the statistical validity of 3D-QSAR models developed for a class of compounds containing the benzhydryl scaffold. The q² value indicates the internal predictive ability of the model, while the R²pred value demonstrates its ability to predict the activity of new compounds.

The docking and 3D-QSAR results from such studies consistently show that hydrophobic and hydrogen bond interactions are crucial for ligand-receptor binding. nih.govresearchgate.net By leveraging these computational principles, the N-Methylbenzohydrylamine scaffold can be effectively used as a starting point for scaffold hopping or focused library design to discover new drug candidates for a wide range of biological targets. nih.govnih.gov

Applications in Organic Synthesis and Advanced Materials Research

Role as a Synthetic Intermediate in Multi-step Organic Synthesis

The utility of N-Methylbenzohydrylamine hydrochloride as a synthetic intermediate is a cornerstone of its application in organic chemistry. Its reactive amine group, shielded by bulky benzhydryl and methyl groups, allows for controlled reactions in multi-step synthetic pathways.

This compound is a valuable precursor for the synthesis of a variety of N-substituted amides and amines. The secondary amine functionality can readily react with acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions to form the corresponding N-methyl-N-benzhydryl amides. These amide products can be stable final targets or can serve as intermediates themselves.

Furthermore, the benzhydryl group can function as a protecting group for the secondary amine. Subsequent cleavage of the benzhydryl group can yield N-methylated amines, which are important structural motifs in many biologically active molecules. The general synthesis of N-substituted amides from nitriles and primary amines is a common strategy in organic chemistry, and intermediates like this compound provide a readily available secondary amine source for such transformations. core.ac.uknih.govresearchgate.net

Table 1: Examples of Reactions to Form N-Substituted Amides

Reactant 1Reactant 2Product Class
N-MethylbenzohydrylamineAcyl ChlorideN-methyl-N-benzhydryl amide
N-MethylbenzohydrylamineCarboxylic Acid (with coupling agent)N-methyl-N-benzhydryl amide
N-MethylbenzohydrylamineAnhydride (B1165640)N-methyl-N-benzhydryl amide

This table illustrates the general reaction pathways for the formation of N-substituted amides using a secondary amine like N-Methylbenzohydrylamine.

Heterocyclic compounds are fundamental to medicinal chemistry and materials science, and this compound can serve as a key building block in their construction. sigmaaldrich.commdpi.com The nitrogen atom of the amine can be incorporated into a variety of ring systems through cyclization reactions. For instance, it can react with difunctional electrophiles to form nitrogen-containing heterocycles. These structures are prevalent in a vast number of pharmacologically active compounds. msesupplies.com

The synthesis of complex heterocyclic systems often involves the strategic use of versatile building blocks that can introduce specific functionalities and structural motifs. nih.gov The benzhydryl moiety can influence the stereochemistry and solubility of the resulting heterocyclic products, making it a useful component in designing molecules with desired properties.

Utilization as a Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis

In the field of asymmetric synthesis, where the selective production of a single enantiomer of a chiral molecule is crucial, chiral auxiliaries and ligands play a pivotal role. While N-Methylbenzohydrylamine itself is not chiral, it can be used as a precursor to synthesize chiral ligands. For example, functionalization of the phenyl rings of the benzhydryl group could introduce chiral centers or moieties, transforming the molecule into a precursor for a chiral ligand. Such ligands are essential for creating chiral catalysts used in asymmetric reactions. mdpi.comresearchgate.net

The development of novel chiral N-phosphonyl imines and their use in asymmetric reactions highlights the importance of amine derivatives in creating effective chiral auxiliaries. Similarly, chiral N-amino cyclic carbamates have been employed as auxiliaries in the asymmetric total synthesis of important drugs like (+)-mefloquine hydrochloride. nih.gov This demonstrates the potential for amine-based structures to be adapted for stereoselective transformations.

Applications in Catalytic Systems and Coordination Chemistry

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential ligand for coordination with metal centers. As a precursor, it can be modified to create more complex multidentate ligands. These ligands can then form stable complexes with transition metals, which may exhibit catalytic activity. For example, N-heterocyclic carbene (NHC) precursors, which often incorporate a nitrogen-containing backbone, are crucial in modern catalysis. google.com

The development of catalytic systems for important transformations, such as the conversion of nitriles to N-substituted amides, often relies on metal complexes with specifically designed ligands. researchgate.net The structural framework of N-Methylbenzohydrylamine could be incorporated into ligand design to influence the catalytic properties of the resulting metal complex, such as its stability, activity, and selectivity.

Potential in Advanced Materials Development (e.g., Polymer Chemistry)

Nitrogen-containing compounds are integral to the development of advanced materials, including functional polymers. msesupplies.com this compound can be envisioned as a monomer or a modifying agent in polymer synthesis. The amine group can be used to introduce specific functionalities into a polymer chain.

For instance, it could be incorporated into polyamides or polyimides, potentially imparting unique thermal or mechanical properties due to the bulky benzhydryl group. The synthesis of new N-substituted maleimide (B117702) drug polymers demonstrates a strategy where amine-containing molecules are polymerized to create materials with specific functions, such as controlled drug release. ekb.eg Similarly, incorporating the N-Methylbenzohydrylamine moiety could lead to polymers with tailored properties for various applications in materials science.

Analytical Method Development for N Methylbenzohydrylamine Hydrochloride Research

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic techniques are fundamental in the analytical chemistry of N-Methylbenzohydrylamine hydrochloride, enabling both the separation of the compound from impurities and its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently utilized methods for these purposes.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the analysis of non-volatile or thermally unstable compounds like this compound. The development of a robust HPLC method is crucial for ensuring the quality and purity of the compound.

A typical HPLC method for this compound would involve a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The pH of the aqueous buffer is a critical parameter that can be adjusted to optimize the retention and peak shape of the protonated amine.

Detection is commonly achieved using an ultraviolet (UV) detector, as the benzhydryl moiety of this compound exhibits significant UV absorbance. The selection of an appropriate wavelength is essential for achieving high sensitivity and selectivity. For instance, derivatization with reagents containing strong chromophores can enhance UV detection. libretexts.orgthermofisher.com

Method validation is a critical aspect of HPLC analysis, ensuring the reliability of the results. Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 220 nm
Run Time 10 minutes

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, due to the low volatility of this compound, direct analysis by GC-MS is not feasible. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound. vt.eduresearchgate.net

Common derivatization strategies for secondary amines like N-Methylbenzohydrylamine involve acylation, silylation, or alkylation. researchgate.net For example, reaction with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can replace the active hydrogen on the nitrogen atom with a trimethylsilyl (B98337) (TMS) group, significantly increasing the volatility of the molecule. youtube.com

The derivatized N-Methylbenzohydrylamine can then be introduced into the GC system, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its unambiguous identification and quantification.

Table 2: Example GC-MS Parameters for the Analysis of Derivatized N-Methylbenzohydrylamine

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.0 mL/min
Injector Temperature 250 °C
Oven Program 100 °C (1 min), then 15 °C/min to 280 °C (5 min)
MS Ionization Electron Ionization (EI), 70 eV
Mass Range 50-550 m/z
Derivatizing Agent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

Electrochemical Analysis Methods

Electrochemical methods offer a sensitive and often cost-effective approach to the analysis of electroactive compounds like this compound. These techniques are based on the measurement of the electrical response of a solution containing the analyte when subjected to an applied potential.

Voltammetry Studies for Redox Behavior

Voltammetry is a category of electroanalytical methods in which information about an analyte is obtained by measuring the current as a function of applied potential. For this compound, voltammetric techniques can be employed to study its oxidation-reduction (redox) behavior. The benzhydryl group and the secondary amine are potential sites for electrochemical activity.

Cyclic voltammetry (CV) is a powerful technique for investigating the redox properties of a compound. In a CV experiment, the potential is swept linearly to a final potential and then swept back to the initial potential. The resulting plot of current versus potential (a voltammogram) can provide information about the redox potentials and the reversibility of the electrochemical reactions. The electrochemical reduction of similar structures, such as benzhydryl amines, has been a subject of study. nih.govrsc.org

Polarography Investigations

Polarography is a specific type of voltammetry that utilizes a dropping mercury electrode (DME) as the working electrode. This technique is particularly well-suited for the analysis of reducible species. In the context of this compound, polarography could potentially be used to investigate its reduction at the mercury electrode.

A study on the polarographic estimation of antazoline (B1665563) hydrochloride, another amine hydrochloride, demonstrated the electrochemical reduction at a DME, producing distinct waves that were diffusion-controlled. nih.gov This suggests that a similar approach could be viable for this compound. The half-wave potential (E1/2) obtained from a polarogram is a characteristic property of the analyte under specific conditions and can be used for its identification, while the diffusion current is proportional to the concentration, allowing for quantitative analysis. nih.gov

Development of Derivatization Strategies for Enhanced Spectroscopic and Chromatographic Detection

Derivatization is a chemical modification process used to convert a compound into a product with properties that are more suitable for a particular analytical technique. researchgate.net For this compound, derivatization can significantly enhance its detection in both spectroscopic and chromatographic methods.

In chromatography, derivatization is often employed to improve the volatility of a compound for GC analysis or to enhance its detectability for HPLC. As N-Methylbenzohydrylamine is a secondary amine, a variety of derivatizing agents can be utilized. For HPLC with UV detection, reagents that introduce a highly conjugated system can be used to increase the molar absorptivity of the derivative, thereby lowering the detection limit. libretexts.org Examples of such reagents include 2-naphthalenesulfonyl chloride and phenyl isothiocyanate. nih.govrsc.org

For GC-MS, as previously discussed, derivatization is essential to increase volatility. Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or alkylation can also be effective. researchgate.net

In spectroscopy, derivatization can be used to shift the absorption maximum to a more convenient wavelength or to introduce a fluorescent tag for highly sensitive fluorescence detection. Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) react with secondary amines to form highly fluorescent derivatives. thermofisher.com

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure a complete and reproducible reaction with minimal side products. rsc.org

Table 3: Common Derivatizing Agents for Secondary Amines

Derivatizing AgentTechniquePurpose
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)GC-MSIncrease volatility
Propyl chloroformateGC-MSIncrease volatility
2-Naphthalenesulfonyl chlorideHPLC-UVEnhance UV detection
Phenyl isothiocyanate (PITC)HPLC-UVEnhance UV detection
9-Fluorenylmethyl chloroformate (FMOC-Cl)HPLC-FluorescenceIntroduce fluorescence

Validation of Analytical Methods for Research Reproducibility

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose. wjarr.com The process involves a series of experiments designed to assess the method's performance and limitations. For this compound, this ensures that any developed analytical technique, such as High-Performance Liquid Chromatography (HPLC), consistently and accurately measures the compound.

Linearity and Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. wjarr.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. wjarr.com

In a hypothetical study for this compound, a series of standard solutions with known concentrations would be prepared and analyzed. The response of the analytical instrument (e.g., peak area in chromatography) is then plotted against the concentration of the analyte. A linear relationship is typically confirmed by calculating the correlation coefficient (r) and the coefficient of determination (r²), with values close to 1.0 indicating a strong linear relationship. For most analytical methods, a minimum of five concentration levels is recommended to establish linearity. ijpca.org

Table 1: Linearity Study of this compound

Concentration (µg/mL)Instrument Response (Peak Area)
1.015,234
5.076,170
10.0151,987
25.0380,012
50.0758,990
75.01,139,567
100.01,521,034

From this data, a linear regression analysis would be performed, yielding a regression equation (y = mx + c) and a correlation coefficient. For instance, a resulting r² value of 0.999 would confirm the linearity of the method over the concentration range of 1.0 to 100.0 µg/mL.

Sensitivity: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated with an acceptable level of accuracy and precision. juniperpublishers.com The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. nih.gov

Several methods can be used to determine LOD and LOQ, including the signal-to-noise ratio and the standard deviation of the response and the slope of the calibration curve. sepscience.com Using the signal-to-noise ratio method, the LOD is often established at a ratio of 3:1, while the LOQ is established at a ratio of 10:1. juniperpublishers.com

Table 2: Sensitivity Parameters for this compound Analysis

ParameterValue (µg/mL)Method of Determination
Limit of Detection (LOD)0.25Signal-to-Noise Ratio (3:1)
Limit of Quantitation (LOQ)0.75Signal-to-Noise Ratio (10:1)

These values indicate that the analytical method is capable of detecting this compound at a concentration as low as 0.25 µg/mL and can reliably quantify it at 0.75 µg/mL.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. ijpca.org It is often assessed by performing recovery studies, where a known amount of pure this compound is added to a sample matrix (spiked sample), and the percentage of the analyte recovered by the analytical method is calculated. The International Council for Harmonisation (ICH) guidelines suggest that accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range. npra.gov.my

Table 3: Accuracy Assessment of this compound

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
5.04.9599.0
50.050.5101.0
100.099.299.2

The results in Table 3 would demonstrate a high degree of accuracy for the analytical method, with recovery values close to 100%.

Precision

Precision is the measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. npra.gov.my It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.

Repeatability (Intra-assay precision): This assesses the precision under the same operating conditions over a short interval of time. npra.gov.my

Intermediate Precision: This expresses the within-laboratory variations, such as different days, different analysts, or different equipment. npra.gov.my

Table 4: Precision Assessment of this compound

Concentration (µg/mL)Repeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6)
5.01.21.8
50.00.81.1
100.00.50.9

Low %RSD values, typically below 2%, indicate a high degree of precision for the analytical method.

Robustness

Robustness is the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. nih.gov For an HPLC method, these variations could include changes in the mobile phase composition, pH, column temperature, and flow rate.

Table 5: Robustness Study for this compound Analysis

ParameterVariation%RSD of Results
Mobile Phase Composition± 2% Organic Solvent< 2.0
pH of Mobile Phase± 0.2 units< 2.0
Column Temperature± 5 °C< 2.0
Flow Rate± 0.1 mL/min< 2.0

The consistently low %RSD of the results despite minor changes in the analytical parameters would confirm the robustness of the method for the analysis of this compound.

Q & A

Q. How can researchers assess the purity of this compound batches?

  • Methodology : Perform quantitative HPLC analysis with a reference standard (≥99% purity). Prepare samples at 1 mg/mL in methanol, filter (0.45 µm), and compare peak areas. Calculate purity using the formula: Purity (%)=(Peak areasamplePeak areastandard)×100\text{Purity (\%)} = \left(\frac{\text{Peak area}_{\text{sample}}}{\text{Peak area}_{\text{standard}}}\right) \times 100

    Validate with Karl Fischer titration for water content (<0.5%) .

Advanced Research Questions

Q. How can contradictory stability data for this compound be resolved under varying storage conditions?

  • Approach : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC-MS. Identify degradation products (e.g., hydrolyzed amine or oxidized derivatives) and correlate with storage parameters. Use Arrhenius modeling to predict shelf-life at 25°C. Note: Long-term storage above 8°C increases hydrolysis risk .

Q. What strategies optimize chromatographic separation of this compound from structurally similar byproducts?

  • Optimization : Adjust mobile phase pH (2.5–3.5 with phosphoric acid) to enhance peak resolution. Test columns with different stationary phases (e.g., HILIC for polar metabolites). Use a gradient elution (5–50% acetonitrile over 20 min) to separate co-eluting impurities. Validate method robustness via inter-day precision tests (RSD <2%) .

Q. How do solvent systems influence the crystallization yield and purity of this compound?

  • Design : Screen solvents (e.g., ethanol, acetone, ethyl acetate) using a 96-well plate for solubility analysis. Optimal conditions: Ethanol/water (4:1 v/v) yields >85% recovery with 99% purity. Monitor crystal morphology via microscopy to avoid amorphous forms. Scale-up using cooling crystallization (2°C/min cooling rate) .

Q. What mechanistic insights explain the interaction of this compound with biological membranes?

  • Experimental Design : Use fluorescence anisotropy with DPH probes to measure membrane fluidity changes. Conduct MD simulations (AMBER force field) to model amine group interactions with lipid bilayers. Validate with in vitro permeability assays (Caco-2 cell monolayers, Papp <1 × 10⁻⁶ cm/s indicates low absorption) .

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N-Methylbenzohydrylamine hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.